molecular formula C10H17N3 B15245930 3,6-Diethyl-N,N-dimethylpyrazin-2-amine CAS No. 67714-56-1

3,6-Diethyl-N,N-dimethylpyrazin-2-amine

Cat. No.: B15245930
CAS No.: 67714-56-1
M. Wt: 179.26 g/mol
InChI Key: QDQQBWOXTLDBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethyl-N,N-dimethylpyrazin-2-amine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 3,6-diethylpyrazine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,6-Diethyl-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3,6-Diethyl-N,N-dimethylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Diethyl-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diethyl-N,N-dimethylpyrazin-2-amine is unique due to the presence of both ethyl and dimethylamino groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

67714-56-1

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3,6-diethyl-N,N-dimethylpyrazin-2-amine

InChI

InChI=1S/C10H17N3/c1-5-8-7-11-9(6-2)10(12-8)13(3)4/h7H,5-6H2,1-4H3

InChI Key

QDQQBWOXTLDBFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C(=N1)N(C)C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.